molecular formula C9H12N4 B1435901 N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 2097935-20-9

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B1435901
M. Wt: 176.22 g/mol
InChI Key: WHPDAEKFJPDGMW-UHFFFAOYSA-N
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Description

“N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .


Molecular Structure Analysis

The molecular structure of “N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine” consists of an imidazole ring fused with a pyridine moiety . This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .

Scientific Research Applications

1. Synthesis Methods

  • A novel method for synthesizing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, utilizing ethyl tertiary amines as carbon sources in a Cu-catalyzed aerobic oxidative environment, was reported by Rao, Mai, and Song (2017). This approach features a broad substrate scope and good functional group tolerance, offering valuable products (Rao, Mai, & Song, 2017).
  • Wang et al. (2015) developed an efficient synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through a catalyst-free process, emphasizing high regioselectivity and good yields (Wang et al., 2015).

2. Potential Biological Applications

  • Research by Starrett et al. (1989) explored the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents. While these compounds did not display significant antisecretory activity, several showed promising cytoprotective properties (Starrett et al., 1989).
  • Temple et al. (1987) investigated the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, initially as potential anticancer agents. However, their biological studies indicated these compounds were less active than expected (Temple et al., 1987).

3. Chemical Behavior and Properties

  • Abe et al. (2010) conducted a study on ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, observing interesting proton signal behaviors in their 1H-NMR spectra in deuteriochloroform. This provided insights into the conformational changes of these compounds (Abe et al., 2010).

properties

IUPAC Name

N-ethyl-3-methylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-3-10-9-12-7-5-4-6-11-8(7)13(9)2/h4-6H,3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPDAEKFJPDGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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